2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
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Overview
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the oxolane ring and the carboxylic acid group adds to its versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN₃) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . Another method involves the use of Fmoc chloride to introduce the Fmoc group .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. The use of solid-phase synthesis is also common, where the compound is synthesized on a solid support and then cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxolane ring or the fluorenyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as Fmoc chloride or other acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it useful in stepwise peptide synthesis, where different amino acids are added sequentially .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-4-methoxybutanoic acid
- 2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
What sets 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid apart is its unique combination of the Fmoc protecting group with the oxolane ring and carboxylic acid functionality. This combination provides enhanced stability and versatility in various chemical reactions, making it a valuable compound in peptide synthesis and other applications .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYFLPWFCPFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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